Home > Products > Screening Compounds P56717 > 4-(1-methyl-1H-pyrazol-4-yl)phenol
4-(1-methyl-1H-pyrazol-4-yl)phenol - 1216007-29-2

4-(1-methyl-1H-pyrazol-4-yl)phenol

Catalog Number: EVT-1759063
CAS Number: 1216007-29-2
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step reactions: Starting from simpler pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [], these approaches involve a sequence of chemical transformations to introduce desired functional groups and build the target molecule.
  • Condensation reactions: These reactions, like the Hantzsch cyclization [] or modified Bignelli's cyclization [], allow for the formation of complex heterocyclic systems, often incorporating the 1-methyl-1H-pyrazol-4-yl moiety within larger structures.
  • Coupling reactions: Methodologies like the Buchwald–Hartwig amination [] enable the formation of carbon-nitrogen bonds, crucial for attaching various substituents to the pyrazole core.
Molecular Structure Analysis
  • Planarity: Many derivatives exhibit a largely planar structure [], particularly those incorporating the 1-methyl-1H-pyrazol-4-yl moiety within fused ring systems. This planarity contributes to their ability to interact with biological targets.
  • Conformation: The presence of rotatable bonds within the molecule can lead to conformational flexibility. Techniques like NMR spectroscopy [] can be employed to study these conformations in solution and understand their influence on biological activity.
  • Intermolecular interactions: The presence of hydrogen bond donors and acceptors, such as nitrogen atoms in the pyrazole ring and oxygen in the phenol group, can lead to the formation of hydrogen bonds [, ], influencing crystal packing and potentially affecting interactions with biological targets.
Chemical Reactions Analysis
  • Metal complexation: The nitrogen atoms within the pyrazole ring can act as ligands for metal ions [, ]. This property is valuable for developing metal-organic frameworks (MOFs), materials with potential applications in catalysis, gas storage, and sensing.
  • Formation of heterocycles: The 1-methyl-1H-pyrazol-4-yl moiety serves as a valuable building block for synthesizing diverse heterocyclic compounds [, , ]. These reactions often leverage the reactivity of the pyrazole ring itself or attached functional groups.
Mechanism of Action
  • Enzyme inhibition: Compounds containing the 1-methyl-1H-pyrazol-4-yl moiety have demonstrated potent inhibitory activity against enzymes like steroid sulfatase (STS) [] and BRAFV600E []. These molecules typically bind to the active site of the enzyme, blocking its catalytic activity.
  • Receptor antagonism: Certain derivatives function as antagonists for specific receptors, like the 5-HT2A receptor [] and the cholecystokinin (CCK) receptor []. These molecules bind to the receptor but do not activate it, effectively blocking the action of natural ligands.
Applications
    • Enzyme inhibitors: targeting enzymes like steroid sulfatase for potential cancer therapies [] and BRAFV600E for treating melanoma [].
    • Receptor antagonists: acting on receptors like the 5-HT2A receptor for treating various central nervous system disorders [] and the cholecystokinin (CCK) receptor for potential applications in pain management and gastrointestinal disorders [].
    • Antimicrobial agents: Some derivatives have demonstrated activity against various bacterial and fungal strains [, ], highlighting their potential as new antimicrobial therapies.
    • Central nervous system (CNS) agents: Certain compounds exhibit CNS depressant activity and potential anticonvulsant properties, suggesting their potential for treating epilepsy and other neurological disorders [].
  • Materials Science: The ability of the 1-methyl-1H-pyrazol-4-yl unit to coordinate with metal ions has led to its use in developing metal-organic frameworks (MOFs) [, ]. These materials hold promise for applications in:

    • Compound Description: This compound served as the parent molecule in a study investigating anti-inflammatory activity. Aminomethyl derivatives were synthesized and showed increased activity compared to the parent compound .

    (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

    • Compound Description: Volitinib is identified as a highly potent and selective c-Met inhibitor, currently in clinical development for cancer treatment .
    • Relevance: This compound, although structurally more complex, contains the 1-methyl-1H-pyrazol-4-yl subunit present in 4-(1-methyl-1H-pyrazol-4-yl)phenol. This shared subunit suggests a potential starting point or scaffold for the development of both compounds .

    1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, showing promise as a third-generation EGFR TKI with minimal activity against wild-type EGFR .

    4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d analog)

    • Compound Description: This compound is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. This analog, 16d, was successfully co-crystallized with the HSP90α N-terminal domain, revealing a unique binding mode at the ATP binding site .
    • Relevance: This analog shares the 1-methyl-1H-pyrazol-4-yl unit with 4-(1-methyl-1H-pyrazol-4-yl)phenol, suggesting a possible common pharmacophore or structural motif important for their respective activities .

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases harboring a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 .

    (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    • Compound Description: PF-04254644 is a highly selective c-Met inhibitor that, despite its promise, was terminated as a preclinical candidate due to broad phosphodiesterase (PDE) family inhibition leading to myocardial degeneration in rats .
    • Relevance: The presence of the 1-methyl-1H-pyrazol-4-yl group in both PF-04254644 and 4-(1-methyl-1H-pyrazol-4-yl)phenol underscores its potential significance as a common pharmacophore, even though the overall structures and biological targets of these compounds differ .

    (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

    • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently under evaluation in Phase 2 clinical trials for Cushing's syndrome treatment .
    • Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl group, which is also a key structural feature in 4-(1-methyl-1H-pyrazol-4-yl)phenol. In CORT125134, the pyrazole is connected to a sulfonyl group, highlighting how modifications to this core unit can lead to changes in target specificity and therapeutic application .

    (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

    • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) currently in early clinical development .
    • Relevance: While both GDC-0994 and 4-(1-methyl-1H-pyrazol-4-yl)phenol incorporate a methylpyrazole unit, GDC-0994 differs in the position of the methyl group on the pyrazole ring (5-position vs 4-position). Despite this difference, their shared use of a substituted pyrazole highlights the versatility of this scaffold in medicinal chemistry .

    2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

    • Compound Description: LQFM032 exhibits anxiolytic-like effects mediated through both benzodiazepine and nicotinic pathways, as demonstrated in preclinical models .

    2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

    • Compound Description: PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, representing the first clinical entry for this mechanism in schizophrenia treatment .
    • Relevance: Both PF-2545920 and 4-(1-methyl-1H-pyrazol-4-yl)phenol share the 1-methyl-1H-pyrazol-yl subunit. This structural similarity, although within a larger and more complex molecule, suggests the 1-methyl-1H-pyrazol-yl group might contribute to binding or activity profiles in both contexts .

    Properties

    CAS Number

    1216007-29-2

    Product Name

    4-(1-methyl-1H-pyrazol-4-yl)phenol

    IUPAC Name

    4-(1-methylpyrazol-4-yl)phenol

    Molecular Formula

    C10H10N2O

    Molecular Weight

    174.2 g/mol

    InChI

    InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h2-7,13H,1H3

    InChI Key

    RRBHMAJENUAYKG-UHFFFAOYSA-N

    SMILES

    CN1C=C(C=N1)C2=CC=C(C=C2)O

    Canonical SMILES

    CN1C=C(C=N1)C2=CC=C(C=C2)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.